![molecular formula C42H42OP2 B12893436 (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine: is a complex organophosphorus compound It is characterized by the presence of a naphthofuran moiety, which is a fused ring system containing both naphthalene and furan rings, and two diphenylphosphino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine typically involves multiple steps. One common approach is the phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates . This method provides a facile and efficient route to a variety of naphtho[1,2-b]furan derivatives, which can then be further functionalized to introduce the diphenylphosphino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine hydrides.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound would yield phosphine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine is used as a ligand in various catalytic processes. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of organic transformations.
Biology and Medicine
its structural similarity to other bioactive naphthofuran derivatives suggests that it may have potential as an antimicrobial or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for use in the production of advanced materials for electronics and photonics.
Mecanismo De Acción
The mechanism by which (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate various chemical reactions. The naphthofuran moiety may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthofuran derivatives and phosphine ligands, such as:
- Naphtho[1,2-b]benzofuran derivatives
- Dibenzo[b,d]furan derivatives
- BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
Uniqueness
What sets (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine apart from these similar compounds is its unique combination of a naphthofuran core with diphenylphosphino groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C42H42OP2 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-diphenylphosphanylbenzo[e][1]benzofuran-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C42H42OP2/c1-5-18-32(19-6-1)44(33-20-7-2-8-21-33)39-28-16-15-27-37(39)41-40-36-26-14-13-17-31(36)29-30-38(40)43-42(41)45(34-22-9-3-10-23-34)35-24-11-4-12-25-35/h3-4,9-17,22-30,32-33H,1-2,5-8,18-21H2 |
Clave InChI |
ZVXJDKLGFSQVIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(OC5=C4C6=CC=CC=C6C=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
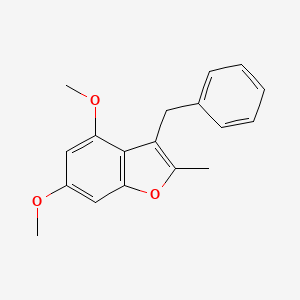
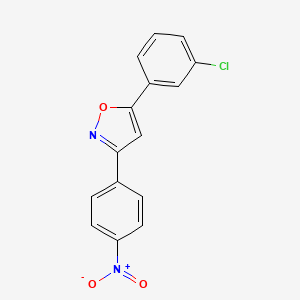

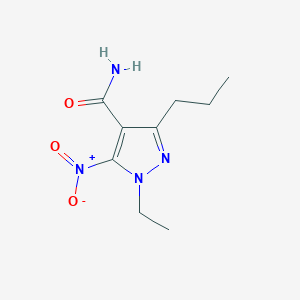
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
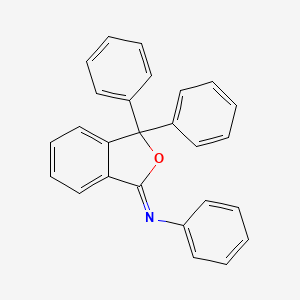
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
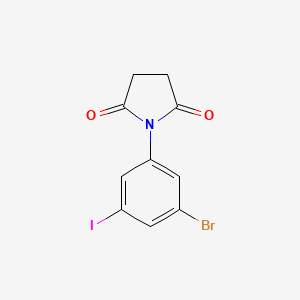
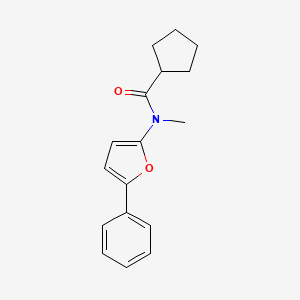
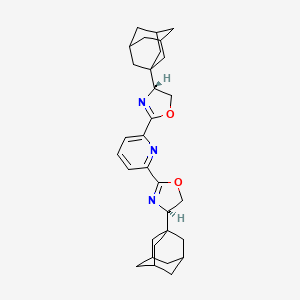
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
